molecular formula C7H11F3O2 B13332642 (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol

Cat. No.: B13332642
M. Wt: 184.16 g/mol
InChI Key: ZDLLLYOSXAFXSK-LURJTMIESA-N
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Description

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol is an organic compound that features a trifluoromethyl group and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol typically involves the reaction of a trifluoromethyl-containing precursor with a tetrahydropyran derivative. One common method is the nucleophilic addition of a trifluoromethyl group to a tetrahydropyran ring, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the tetrahydropyran ring provides structural rigidity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: This compound features a similar tetrahydropyran ring but lacks the trifluoromethyl group.

    Tetrahydropyran-4-ylmethanol: Another related compound with a tetrahydropyran ring and a hydroxyl group.

Uniqueness

(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it valuable in various applications.

Properties

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanol

InChI

InChI=1S/C7H11F3O2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6,11H,1-4H2/t6-/m0/s1

InChI Key

ZDLLLYOSXAFXSK-LURJTMIESA-N

Isomeric SMILES

C1COCCC1[C@@H](C(F)(F)F)O

Canonical SMILES

C1COCCC1C(C(F)(F)F)O

Origin of Product

United States

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